7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are being studied as potential CDK2 inhibitors for cancer treatment . These compounds have shown significant inhibitory activity against certain cell lines .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not explicitly mentioned in the available resources .Scientific Research Applications
Anticancer Activity
The compound has demonstrated potent anticancer properties. Researchers synthesized novel fused [1,2,3]triazolo[4ʹ,5ʹ4,5]pyrido[2,3-d]pyrimidine linked 1,2,3-triazoles and evaluated their cytotoxicity against cancer cell lines. Notably, two derivatives—: The compound has demonstrated potent anticancer properties. Researchers synthesized novel fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine linked 1,2,3-triazoles and evaluated their cytotoxicity against cancer cell lines. Notably, two derivatives—5-((1-(4-chloro-3,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine and 5-((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine —exhibited remarkable anticancer activity against MCF-7 and A-549 cells. Additionally, they showed promising inhibition of the epidermal growth factor receptor (EGFR), a critical protein in cancer progression .
Antitumor Properties
The compound’s derivatives have been evaluated for antitumor activity against various human cancer cell lines, including MGC-803, MCF-7, EC-109, PC-3, and Hela. These investigations aimed to identify more efficient and economical antitumor drugs .
Targeting Ubiquitin Specific Peptidase 28 (USP28)
Ubiquitin specific peptidase 28 (USP28) is associated with malignancies. Researchers have explored the compound’s potential as an antiproliferative agent by targeting USP28, making it a promising candidate for cancer therapy .
LSD1 Inhibition
The compound’s [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been investigated as a template for designing new LSD1 inhibitors. LSD1 plays a crucial role in regulating lysine methylation, and its overexpression is linked to cancer progression. Synthesizing [1,2,3]triazolo[4,5-d]pyrimidine derivatives may lead to effective LSD1 inhibitors .
EGFR Targeting
Given the importance of EGFR in cell survival, growth, and tumorigenesis, compounds that target EGFR are valuable. The compound’s derivatives have shown promising EGFR inhibition, making them potential candidates for targeted therapy .
Hybrid Pharmacological Properties
The compound’s synthesis and pharmacological properties make it a fascinating hybrid. Its [1,2,3]triazole-based structure has led to the development of powerful anticancer drugs, emphasizing its potential in drug discovery .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-[(3,5-dimethoxyphenyl)methylsulfanyl]-3-ethyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-4-20-14-13(18-19-20)15(17-9-16-14)23-8-10-5-11(21-2)7-12(6-10)22-3/h5-7,9H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKFJVSYTAIPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC3=CC(=CC(=C3)OC)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.